molecular formula C6H20Cl3N3 B1515213 2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride CAS No. 936255-80-0

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride

Cat. No. B1515213
CAS RN: 936255-80-0
M. Wt: 240.6 g/mol
InChI Key: BWFJVNLOCHXGEW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride, or 2-AMDMPDT, is an organic compound that has a wide range of applications in scientific research. It is a colorless, odorless, crystalline solid that is soluble in water and other polar solvents. It has a melting point of 108-110°C, and a boiling point of 141-143°C. The compound is a derivative of the amino acid lysine and is used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for the isolation and analysis of proteins and their complex interactions within biological systems. The compound’s ability to bind to various proteins makes it valuable for affinity chromatography, a technique used to purify proteins based on their specific properties .

Drug Synthesis

In the field of medicinal chemistry, this compound is used as a building block for the synthesis of potential drug candidates. Its polyamine structure is particularly useful in the creation of small molecule drugs that can interact with biological targets, such as enzymes or receptors, to modulate their activity for therapeutic purposes.

Catalysis

The compound’s multiple amine groups make it an excellent ligand for metal catalysts. It can enhance the efficiency of catalytic reactions, including those used in the synthesis of complex organic molecules. This is particularly important in industrial processes where catalysts are used to accelerate production and increase yield.

Material Science

In material science, this compound can be used to modify the surface properties of materials. For example, it can be grafted onto nanoparticles to improve their solubility or to create functionalized surfaces for specific applications, such as biosensors or drug delivery systems .

Environmental Science

The compound’s chelating properties make it useful in environmental science for the removal of heavy metals from wastewater. It can form complexes with metal ions, facilitating their extraction and purification from contaminated water sources .

Bioconjugation

Bioconjugation involves attaching two molecules together for biological research. This compound can act as a linker molecule, connecting biomolecules like peptides, proteins, or nucleic acids to various probes or tags. This is essential for studying the function and location of these biomolecules within cells .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various assays and analytical techniques. Its reactivity with certain chemical groups allows for the detection and quantification of a wide range of substances, including biomolecules and environmental contaminants .

Nanotechnology

The compound’s ability to interact with carbon nanotubes makes it valuable in nanotechnology. It can be used to functionalize carbon nanotubes, which are then incorporated into composite materials to enhance their mechanical, electrical, or thermal properties .

properties

IUPAC Name

2-(aminomethyl)-N',N'-dimethylpropane-1,3-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N3.3ClH/c1-9(2)5-6(3-7)4-8;;;/h6H,3-5,7-8H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFJVNLOCHXGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855689
Record name 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride

CAS RN

936255-80-0
Record name 2-(Aminomethyl)-N~1~,N~1~-dimethylpropane-1,3-diamine--hydrogen chloride (1/3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Reactant of Route 2
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Reactant of Route 3
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Reactant of Route 4
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Reactant of Route 5
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride
Reactant of Route 6
2-(Aminomethyl)-N1,N1-dimethylpropane-1,3-diamine trihydrochloride

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